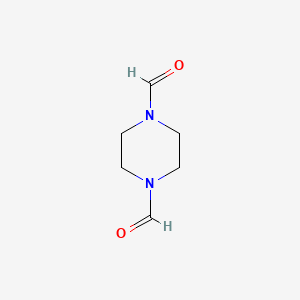

Piperazine-1,4-dicarbaldehyde

Beschreibung

Significance of Piperazine-1,4-dicarbaldehyde as a Versatile Synthetic Scaffold

The significance of this compound in chemical synthesis lies in its versatility as a scaffold. chemimpex.comnetascientific.com The presence of two reactive aldehyde groups allows it to participate in a variety of chemical reactions, including condensation and polymerization. chemimpex.comnetascientific.com This reactivity makes it an excellent starting material for creating a diverse range of organic compounds. chemimpex.comnetascientific.com

Researchers have utilized this compound as a key intermediate in the synthesis of various biologically active molecules. chemimpex.com Its structural framework is particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comnetascientific.com For instance, it serves as a crucial building block in the preparation of piperazine (B1678402) derivatives, which are a class of compounds extensively studied for their therapeutic potential, including anti-cancer and anti-inflammatory properties. chemimpex.com The ability to modify the piperazine core through reactions at the aldehyde sites allows for the fine-tuning of the resulting molecule's properties. ontosight.ai

Beyond medicinal chemistry, the compound's capacity to undergo polymerization reactions makes it applicable in material science for creating advanced materials with specific functionalities, such as coatings and adhesives. chemimpex.comnetascientific.com

Historical Context of Piperazine Derivatives in Organic Synthesis and Medicinal Chemistry Research

The parent molecule, piperazine, is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. researchgate.net Piperazine and its derivatives have a long and significant history in medicinal chemistry. ontosight.airesearchgate.netnih.gov Initially, piperazine itself was used as an anthelmintic agent in the early 20th century to treat parasitic worm infections. wikipedia.orgnih.gov

Over the decades, the piperazine scaffold has become a prominent structural feature in a vast number of drugs with a wide array of pharmacological activities. researchgate.net This is due to the unique properties conferred by the piperazine ring, such as its ability to be easily modified at the two nitrogen atoms, which can significantly influence the biological activity of the resulting compound. ontosight.aibohrium.com

Piperazine derivatives have been successfully developed into drugs for various therapeutic applications, including:

Antipsychotics: such as clozapine. researchgate.netnih.gov

Antidepressants: like vortioxetine. researchgate.netnih.gov

Anxiolytics: for instance, buspirone. researchgate.netnih.gov

Antihistamines, anti-inflammatory, and antihypertensive agents. mdpi.com

Anticancer agents: with arylpiperazines showing potential in cancer research. mdpi.com

The widespread use of the piperazine moiety in drug discovery highlights its importance as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Scope and Research Imperatives for this compound

The current research on this compound is focused on leveraging its synthetic versatility to create novel compounds with enhanced properties. chemimpex.comnetascientific.com Key areas of investigation include its use as an intermediate in the synthesis of new pharmaceutical agents. chemimpex.comnetascientific.com For example, it has been used in the synthesis of Schiff-based piperazine compounds with potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nanobioletters.com

Furthermore, research is exploring the use of this compound in the development of advanced materials, such as specialized polymers with improved thermal stability and mechanical strength. netascientific.com The reactive aldehyde groups are also utilized in bioconjugation processes, which are important for drug delivery systems. netascientific.com

Future research imperatives will likely focus on the continued exploration of new synthetic methodologies involving this compound to generate libraries of diverse compounds for high-throughput screening in drug discovery programs. Additionally, a deeper understanding of the structure-activity relationships of its derivatives will guide the design of more potent and selective therapeutic agents.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂O₂ | chemimpex.comnih.govnist.gov |

| Molecular Weight | 142.16 g/mol | chemimpex.comnih.govsigmaaldrich.com |

| CAS Number | 4164-39-0 | chemimpex.comnih.govnist.gov |

| Appearance | White to light yellow crystalline powder | chemimpex.com |

| Melting Point | 126 - 129 °C | chemimpex.comsigmaaldrich.com |

| IUPAC Name | this compound | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,4-Diformylpiperazine |

| 1-Piperazinecarbaldehyde |

| 2,3,5,6-Tetrahydroxythis compound |

| 2-(piperazine-1-yl) ethamine |

| 4-(14H-dibenzo[a,j]xanthen-14-yl)piperazine-1-carbaldehyde |

| 7-(1-(14H-dibenzo[a,j]xanthen-14-yl)piperidin-4-yl)-7H-dibenzo[c,h]phenoxazine |

| 9,9-dimethyl-12-(pyridin-2-yl)-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one |

| Buspirone |

| Clozapine |

| Ningnanmycin |

| Piperazine |

| This compound |

Structure

3D Structure

Eigenschaften

IUPAC Name |

piperazine-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLGQEBXWDKYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063329 | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4164-39-0 | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Innovations for Piperazine 1,4 Dicarbaldehyde

Established Synthetic Routes to Piperazine-1,4-dicarbaldehyde

The creation of this compound, a valuable building block in organic synthesis, is primarily achieved through the diformylation of the piperazine (B1678402) ring. chemimpex.com These established routes involve direct formylation reactions and can be part of more complex multi-step synthetic strategies.

Formylation Reactions on Piperazine

The most direct method for synthesizing this compound is the N-formylation of piperazine. This process involves introducing two formyl groups (-CHO) onto the nitrogen atoms of the piperazine ring. Various formylating agents and reaction conditions have been employed to achieve this transformation.

A common approach involves the reaction of piperazine with a mixture of acetic anhydride (B1165640) and formic acid. iucr.orggoogle.com For instance, the formylation of a substituted piperazine, t-5-methyl-r-2,t-3-diphenylpiperazine, was successfully carried out using this mixture in benzene (B151609) as a solvent. iucr.org Another established method utilizes an alkali or ammonium (B1175870) formate (B1220265), such as sodium formate, in the presence of acetic anhydride and a suitable organic solvent. google.com This process is generally conducted at temperatures ranging from 0°C to 100°C. google.com

Formic acid itself is a widely used formylating agent, often in the presence of a catalyst to enhance efficiency. organic-chemistry.orgresearchgate.net The reaction of amines with formic acid can be performed under solvent-free conditions at elevated temperatures (e.g., 70°C) to yield the corresponding formamides. organic-chemistry.org

Multi-step Convergent and Divergent Synthesis Strategies

This compound is not only a final product but also a key intermediate in multi-step synthesis pathways. These strategies can be used to create more complex molecules. For example, the compound serves as a precursor in the synthesis of xanthene derivatives. mdpi.comscispace.com In one such synthesis, this compound is reacted with 2-naphthol (B1666908) in the presence of a polymer-supported catalyst to produce 4-(14H-Dibenzo[a,j]xanthen-14-yl)piperazine-1-carbaldehyde. mdpi.com

In the field of materials science, a two-step synthesis has been developed where this compound is first prepared from the reaction of piperazine and carbon dioxide (CO2). researchgate.net This intermediate is then condensed with melamine (B1676169) to construct a crystalline covalent organic framework (COF), demonstrating a novel use of CO2 as a chemical feedstock. researchgate.net This approach highlights the compound's role in building complex, porous materials with high stability and surface area. researchgate.net

Catalytic Approaches in the Preparation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The preparation of this compound and related functionalized piperazines benefits significantly from both heterogeneous and homogeneous catalytic systems.

Heterogeneous Catalysis for N-Formylation

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically as solids in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recovery and reuse, which aligns with the principles of green chemistry. a-z.lumedcraveonline.com

Several heterogeneous systems have been proven effective for the N-formylation of amines, which are applicable to the synthesis of this compound.

Zeolite-based Catalysts : Natural and synthetic zeolites, such as Natrolite and Zeolite-A, have been employed as efficient, stable, and reusable catalysts for the N-formylation of various amines with formic acid. a-z.lumedcraveonline.com These reactions can often be conducted under mild, solvent-free conditions at room temperature, offering high yields and short reaction times. a-z.lumedcraveonline.com The acidic sites on the zeolite surface are crucial for activating the formylating agent. medcraveonline.com

Metal Oxide Nanoparticles : Nanoparticles of cobalt oxide (Co3O4) have been demonstrated as an efficient and reusable heterogeneous catalyst for the N-formylation of amines using formic acid. researchgate.net

Polymer-Supported Catalysts : Piperazine itself can be functionalized onto a polystyrene resin to create a recyclable catalyst. benthamdirect.com This polymer-supported piperazine has shown high efficacy in catalyzing multi-component reactions. benthamdirect.com Similarly, palladium grafted onto a covalent imine network (CIN-1), which is synthesized from melamine and this compound, acts as a robust heterogeneous catalyst for C-C coupling reactions. researchgate.net

| Catalyst | Formylating Agent | Key Features | Reference |

|---|---|---|---|

| Natrolite Zeolite | Formic Acid | Natural, efficient, stable, reusable; Solvent-free, room temperature conditions. | a-z.lu |

| H-Zeolite A | Formic Acid | High surface area, active acid sites; Solvent-free, high yield. | medcraveonline.com |

| Co3O4 Nanoparticles | Formic Acid | Efficient, stable, reusable. | researchgate.net |

| Resin-Bound Piperazine | N/A (Catalyst itself) | Recyclable polymer support, operational simplicity, high yields. | benthamdirect.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of formamides, including this compound, has been a focus for the application of these principles.

A key area of innovation is the use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source for formylation reactions. researchgate.netmdpi.comacs.orgresearchgate.net Catalyst-free methods have been developed for the reductive formylation of amines with CO2 using sodium borohydride (B1222165) as the reducing agent. researchgate.netresearchgate.net This approach avoids the need for a specialized catalyst and can proceed under ambient pressure. researchgate.net

Other sustainable C1 sources include glycerol (B35011) derivatives, which can be used for the N-formylation of amines over copper-based heterogeneous catalysts. rsc.org The development of solvent-free reaction conditions is another significant green advancement, reducing waste and simplifying product purification. organic-chemistry.orga-z.lumedcraveonline.com The use of recyclable catalysts, both heterogeneous and homogeneous, further enhances the sustainability of these synthetic routes. a-z.lumedcraveonline.combenthamdirect.commdpi.com For example, deep eutectic solvents (DESs), which are a new class of green solvents, have been used as both a catalyst and reaction medium for N-formylation reactions. academie-sciences.fr

Advanced Synthetic Strategies and Optimization Studies

The synthesis of this compound, a valuable symmetrical dialdehyde (B1249045), has been the subject of various research endeavors aimed at improving efficiency, yield, and sustainability. Advanced strategies have moved beyond classical methods to incorporate optimized reaction conditions, novel formylating agents, and greener chemical pathways. These studies focus on maximizing the conversion of piperazine while minimizing by-products and harsh reaction conditions.

Key advanced methodologies for the synthesis of this compound include catalyst-free N-formylation, reductive formylation using carbon dioxide, and processes utilizing alkali formates with anhydrides. These strategies offer distinct advantages in terms of reaction time, temperature requirements, and environmental impact.

One notable optimized protocol involves the direct formylation of piperazine using formic acid under solvent-free and catalyst-free conditions. In a study focused on general N-formylation of amines, piperazine was efficiently di-formylated in a short reaction time. tandfonline.com The reaction of piperazine with formic acid at 60°C for just 15 minutes resulted in a 92% yield of this compound, demonstrating a highly efficient and straightforward approach. tandfonline.com

Another significant advancement is the use of acetic anhydride in conjunction with an alkali formate. A patented process describes the formylation of piperazine hydrochloride with sodium formate and acetic anhydride in an inert organic solvent. google.com This method, conducted at a mild temperature of 40°C for 2 hours, achieved an impressive 85% yield of the final product. google.com

In the realm of green chemistry, the utilization of carbon dioxide (CO₂) as a C1 source for formylation represents a major innovation. Researchers have developed a method for the reductive formylation of amines using CO₂. rsc.org Specifically, this compound was synthesized with a 58% yield by reacting piperazine with CO₂ under 2.5 atm pressure in the presence of phenylsilane (B129415) as a reducing agent and a tetracoordinate borate (B1201080) catalyst. rsc.org This reaction was carried out in dioxane at 60°C over 12 hours. rsc.org In a separate study, the synthesis of a Covalent Organic Framework (COF) utilized this compound that was prepared in a preliminary step from piperazine and CO₂. researchgate.net

The table below summarizes and compares the findings from various advanced and optimized synthetic studies for this compound.

These advanced strategies highlight a clear trend towards more efficient, rapid, and environmentally conscious methods for the synthesis of this compound. The optimization of reaction parameters such as temperature, reaction time, and the choice of reagents and solvents has been shown to significantly impact the yield and purity of the product.

Reactivity and Mechanistic Investigations of Piperazine 1,4 Dicarbaldehyde

Electrophilic Reactivity of Aldehyde Functionalities

The aldehyde groups of Piperazine-1,4-dicarbaldehyde are primary centers for chemical reactions due to the electrophilic nature of the carbonyl carbon. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized carbon-oxygen double bond (C=O). This polarization renders the carbonyl carbon electron-deficient and thus susceptible to attack by nucleophiles.

The reactivity of these aldehyde groups is influenced by several factors:

Inductive Effects: The nitrogen atoms within the piperazine (B1678402) ring exert an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbons.

Steric Hindrance: The aldehyde groups are relatively unhindered, allowing for facile approach by various nucleophiles. libretexts.org

Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, the carbonyl carbon of an aldehyde is considered a "hard" electrophile. This predicts that it will react preferentially with "hard" nucleophiles, such as the nitrogen atom of primary amines. nih.govacs.org

This inherent electrophilicity drives the participation of this compound in numerous reactions, most notably nucleophilic additions, which serve as the initial step for many subsequent transformations. masterorganicchemistry.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the breaking of the C=O π-bond and the formation of a tetrahedral intermediate. libretexts.orgkhanacademy.org

Nucleophilic Additions and Condensation Reactions

The electrophilic aldehyde functionalities readily undergo nucleophilic addition, often followed by a dehydration step to yield a condensation product. This class of reactions is fundamental to the utility of this compound in constructing more complex molecular architectures.

One of the most characteristic reactions of aldehydes is their condensation with primary amines to form imines (R₂C=NR'), commonly known as Schiff bases. jocpr.com this compound, with its two aldehyde groups, can react with two equivalents of a primary amine to form a di-imine. This reaction is typically catalyzed by either acid or base and proceeds through a two-step mechanism:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to form a neutral carbinolamine (or hemiaminal).

Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination of a water molecule is the driving force for the reaction and is often facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a good leaving group (H₂O). mdpi.com

The formation of the imine bond is a reversible process and is a key example of dynamic covalent chemistry. nih.gov The position of the equilibrium can be influenced by factors such as pH and the removal of water from the reaction system. nih.gov The bifunctional nature of this compound allows it to act as a cross-linking agent when reacted with molecules containing multiple amine groups, leading to the formation of polymers or macrocycles. For instance, it has been used in the synthesis of Covalent Organic Frameworks (COFs) by reacting with melamine (B1676169). scispace.com

Table 1: Examples of Amines Used in Schiff Base Formation

| Amine Reactant | Resulting Schiff Base Structure (Illustrative) | Application/Significance |

| Aniline | Di-imine with N-phenyl groups | Synthesis of organic ligands, conjugated materials |

| Ethylenediamine | Potential for oligomer/polymer formation | Precursor for macrocyclic ligands |

| Melamine | Cross-linked network | Formation of Covalent Organic Frameworks (COFs) scispace.com |

| p-Chloroaniline | Di-imine with N-(4-chlorophenyl) groups | Model systems for studying reaction kinetics nih.gov |

The presence of two aldehyde groups on the same molecule allows this compound to participate in cyclocondensation reactions with dinucleophiles. These reactions lead to the formation of new heterocyclic rings and are a powerful tool for constructing complex molecular scaffolds. nih.gov

A common strategy involves reacting a dialdehyde (B1249045) with a 1,2-, 1,3-, or 1,4-diamine. For example, the reaction with a 1,2-diamine like o-phenylenediamine (B120857) can lead to the formation of a diazepine (B8756704) ring system. The reaction generally proceeds via a stepwise formation of two Schiff base linkages. The initial condensation of one aldehyde group with one amine group is followed by an intramolecular condensation between the remaining aldehyde and amine groups to close the ring. nih.govrsc.org

A notable example involves the reaction of a related compound, 2,3,5,6-tetrahydroxythis compound, with guanidine, which undergoes a cyclocondensation reaction to form complex fused heterocyclic systems like dodecahydrodiimidazo[4,5-b:4′,5′-e]pyrazine. researchgate.net This highlights the potential of the piperazine-dicarbaldehyde scaffold to generate structurally diverse polycyclic molecules.

Reaction Kinetics and Thermodynamic Considerations

The formation of Schiff bases from this compound and amines is a reversible reaction governed by thermodynamic and kinetic principles. nih.gov

Kinetics: The rate of imine formation is highly pH-dependent. The reaction rate is typically maximal at a weakly acidic pH (around 4-5). This is because the mechanism requires both a nucleophilic (unprotonated) amine to attack the carbonyl and acid catalysis to facilitate the dehydration of the carbinolamine intermediate. mdpi.com

At high pH: There is a high concentration of the nucleophilic amine, but not enough acid to catalyze the dehydration step, making it the rate-limiting step.

At low pH: Most of the amine is protonated to the non-nucleophilic ammonium (B1175870) ion, reducing the rate of the initial nucleophilic attack, which becomes rate-limiting.

Kinetic studies on imine formation often reveal a distinction between the kinetic and thermodynamic products, especially in competitive systems. For instance, a less sterically hindered amine might react faster (kinetic product), but a more stable imine might be the predominant product after the system reaches equilibrium (thermodynamic product). nih.gov

Table 2: General Kinetic and Thermodynamic Parameters in Imine Formation

| Parameter | Description | Factors Influencing the Parameter | General Trend |

| k_fwd (Forward Rate Constant) | Rate of formation of the carbinolamine and subsequent imine. | pH, temperature, steric hindrance, nucleophilicity of the amine. | Maximum rate at weakly acidic pH (4-5). |

| k_rev (Reverse Rate Constant) | Rate of hydrolysis of the imine back to aldehyde and amine. | pH, concentration of water. | Increases in highly acidic or basic conditions. |

| K_eq (Equilibrium Constant) | Ratio of products to reactants at equilibrium (k_fwd / k_rev). | Stability of the imine, removal of water, solvent. | Higher for conjugated systems; increases when water is removed. researchgate.net |

| ΔG (Gibbs Free Energy) | Overall thermodynamic driving force of the reaction. | Enthalpy (bond energies, solvation) and entropy (disorder). | Can be unfavorable in bulk water due to entropic factors. researchgate.net |

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

A combination of spectroscopic techniques and computational modeling is essential for a detailed understanding of the reaction mechanisms involving this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the carbonyl carbon signal (around 190-200 ppm in ¹³C NMR) can be monitored. pressbooks.pub Concurrently, the appearance of the imine C=N proton (around 8-9 ppm) and carbon signals provides direct evidence of product formation. NMR can also be used to identify intermediates, such as carbinolamines, under certain conditions. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups involved. The reaction can be followed by observing the disappearance of the strong C=O stretching vibration of the aldehyde (typically around 1680-1700 cm⁻¹) and the N-H bending of the primary amine, along with the appearance of the C=N stretching vibration of the imine product (around 1620-1690 cm⁻¹). pressbooks.pub

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final products and any stable intermediates, thereby verifying the expected condensation or cyclization has occurred. researchgate.net

UV-Visible Spectroscopy: If the reactants or products are chromophoric, UV-Vis spectroscopy can be used to monitor reaction kinetics by following the change in absorbance at a specific wavelength over time.

Computational Methods: Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms that are difficult to obtain experimentally. rsc.org

Reaction Pathway Modeling: DFT calculations can be used to map the entire potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for a step-by-step visualization of the reaction mechanism, such as the nucleophilic attack and subsequent dehydration in Schiff base formation.

Activation Energy Calculation: By calculating the energies of reactants, transition states, and products, the activation energies (energy barriers) for each step can be determined. This helps in identifying the rate-determining step of the reaction and understanding how catalysts influence the reaction rate. beilstein-journals.org

Thermodynamic Analysis: Computational methods can predict the enthalpy, entropy, and Gibbs free energy of reaction, allowing for the determination of whether a reaction is thermodynamically favorable and predicting the position of the chemical equilibrium. nih.gov These theoretical calculations complement experimental thermodynamic data and can explain observed product distributions.

By integrating experimental spectroscopic data with the results from computational modeling, a comprehensive and detailed picture of the reactivity and mechanistic pathways of this compound can be achieved. rsc.orgikprress.org

Applications in Complex Organic Synthesis and Heterocyclic Chemistry

Piperazine-1,4-dicarbaldehyde as a Precursor for Piperazine (B1678402) Derivatives

The piperazine scaffold is a ubiquitous motif in medicinal chemistry, with a significant number of approved drugs incorporating this heterocyclic core. This compound serves as a key starting material for the synthesis of a wide range of piperazine derivatives, enabling the exploration of new chemical space for therapeutic applications.

The development of novel piperazine scaffolds is a continuous endeavor in drug discovery to identify compounds with improved efficacy, selectivity, and pharmacokinetic properties. While direct examples of the use of this compound in the synthesis of entirely new piperazine-based scaffolds for drug discovery are not extensively documented in publicly available research, its potential as a precursor is evident from its chemical reactivity. The aldehyde groups can undergo a variety of transformations, such as reductive amination, Wittig reactions, and additions of organometallic reagents, to introduce diverse substituents onto the piperazine ring. These reactions would allow for the generation of libraries of novel piperazine derivatives with varied stereochemistry and pharmacophoric features, which are essential for exploring structure-activity relationships and identifying new drug candidates.

This compound has been successfully utilized in the development of bioactive molecules and key pharmaceutical intermediates. A notable example is its application in the synthesis of novel ferrostatin-1 (Fer-1) derivatives, which are potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. In a recent study, 1,4-diformyl-piperazine (a synonym for this compound) was used as a building block to create a series of Fer-1 analogs. The resulting compounds demonstrated significant anti-ferroptosis activity in human umbilical vascular endothelial cells (HUVECs). Mechanistic studies revealed that the lead compound effectively reduced intracellular reactive oxygen species (ROS) levels, mitigated mitochondrial damage, and enhanced the expression of glutathione (B108866) peroxidase 4 (GPX4), a key regulator of ferroptosis. Furthermore, this derivative exhibited improved solubility and plasma stability compared to the parent compound, highlighting the potential of this compound in generating drug candidates with enhanced pharmaceutical properties.

| Compound ID | Starting Material | Biological Activity | Key Findings |

| Ferrostatin-1 Derivative | This compound | Anti-ferroptosis | Reduced ROS, mitigated mitochondrial damage, enhanced GPX4 expression, improved solubility and plasma stability |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The bifunctional nature of this compound makes it an ideal candidate for participation in MCRs. Each aldehyde group can react with different components, leading to the formation of highly substituted and complex heterocyclic systems. However, specific examples of MCRs involving this compound are not well-documented in the current scientific literature. Theoretical applications could include its use in Ugi or Passerini-type reactions, where the aldehyde groups would react with an amine, an isocyanide, and a carboxylic acid to generate diverse peptide-like scaffolds incorporating the piperazine moiety.

Construction of Macrocyclic and Polycyclic Architectures

Macrocycles and polycyclic compounds are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to interact with challenging biological targets. The symmetrical and difunctional nature of this compound makes it a promising building block for the synthesis of such complex architectures. Intramolecular reactions between the two aldehyde groups, or intermolecular reactions with other difunctional reagents, could lead to the formation of macrocyclic structures containing the piperazine unit. Similarly, its participation in cycloaddition reactions or tandem cyclization sequences could provide access to novel polycyclic frameworks. Despite this potential, there is a lack of specific published research detailing the use of this compound in the construction of macrocyclic and polycyclic systems.

Synthesis of Specialized Heterocyclic Compounds

Beyond its use as a precursor for simple piperazine derivatives, this compound can be employed in the synthesis of more specialized heterocyclic compounds. The aldehyde functionalities can serve as handles for the construction of fused or spirocyclic systems. For example, condensation reactions with dinucleophiles, such as 1,2-diamines or 1,3-dicarbonyl compounds, could lead to the formation of new heterocyclic rings fused to the piperazine core. While the potential for such transformations is high, concrete examples of the synthesis of specialized heterocyclic compounds starting from this compound are not extensively reported in the available literature.

Role in Material Science and Polymer Chemistry

Integration into Polymer Backbones for Functional Materials

The structure of piperazine-1,4-dicarbaldehyde makes it an excellent monomer for incorporation into polymer chains. Its integration can impart unique characteristics to the resulting materials, leading to the development of functional polymers for specialized applications. The compound's ability to participate in diverse chemical reactions, such as condensation and polymerization, facilitates its use as a foundational component in creating materials with specific, desirable functionalities acs.org.

This compound is utilized in the synthesis of specialized polymers, where it contributes to enhancing properties like thermal stability and mechanical strength acs.org. A notable example is its use in creating covalent triazine frameworks (CTFs). For instance, a CTF synthesized via the solvothermal method from 1,3,5-triazine-2,4-6-triamine and this compound, designated CIN-1, has been investigated as an anode material for lithium-ion batteries mdpi.comnih.gov. This material demonstrated a specific capacity of 292 mAh g⁻¹ for up to 250 cycles at a current of 100 mA g⁻¹ mdpi.comnih.gov. The triazine-based polymers derived from this aldehyde are noted for their high thermal and chemical stability, making them suitable for demanding applications mdpi.com.

The compound is a key precursor in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with highly ordered structures. In one environmentally friendly synthesis route, this compound is prepared from piperazine (B1678402) and CO2 and then undergoes a condensation reaction with melamine (B1676169) to construct a triazine-based COF [from previous search]. This resulting framework exhibits a high Brunauer-Emmett-Teller (BET) surface area and significant stability [from previous search].

Another triazine-based COF, named SCAU-1, was fabricated using a hydrothermal method involving this compound and melamine. This material was developed for use as a solid-phase extraction adsorbent to concentrate antibiotics from environmental water samples [from previous search]. The synthesis of these COFs highlights the utility of this compound in creating porous, stable, and functional materials [from previous search].

| Property | Value | Source |

| COF Name | CO₂-derived triazine COF | [from previous search] |

| Precursors | This compound, Melamine | [from previous search] |

| BET Surface Area | 945 m² g⁻¹ | [from previous search] |

| Stability | High stability in 6 M HCl, 6 M NaOH, and boiling water for 24 hours | [from previous search] |

| Proton Conductivity | 2.5×10⁻² S cm⁻¹ (at 85 °C, 95% RH after post-modification) | [from previous search] |

Design of Functional Materials with Specific Characteristics (e.g., thermal stability, mechanical strength)

The incorporation of this compound into polymer structures is a key strategy for designing materials with high-performance characteristics. The inherent stability of the piperazine ring and the strong covalent bonds formed during polymerization contribute to materials with excellent thermal and chemical robustness mdpi.com.

COFs synthesized using this aldehyde demonstrate remarkable stability, withstanding harsh conditions such as strong acids, strong bases, and boiling water [from previous search]. Similarly, covalent triazine frameworks show high thermal and chemical stability, a crucial attribute for applications like battery materials mdpi.com. This robustness makes these materials suitable for use in high-tech sectors, including the automotive and aerospace industries, where materials are required to endure extreme conditions acs.org.

Development of Bioconjugation Reagents

This compound is utilized in bioconjugation processes due to its reactive aldehyde groups chemimpex.com. Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to form a stable conjugate. The aldehyde functionalities on the compound can react with primary amines, such as the lysine residues found on the surface of proteins, to form a Schiff base. This reaction allows for the attachment of biomolecules to other compounds or surfaces, a critical technique in the development of drug delivery systems and diagnostics chemimpex.commdpi.com. The bifunctional nature of this compound allows it to act as a cross-linking agent, connecting two different biomolecules or tethering a biomolecule to a functionalized surface.

Application in Advanced Coatings and Adhesives

The unique properties of this compound make it a suitable component for creating advanced coatings and adhesives that require high performance and durability acs.org. While detailed formulations are proprietary, its role as a stable building block suggests its use in creating polymer networks that can form resilient films and strong adhesive bonds. Furthermore, a patent for dye-based ink formulations lists 1,4-piperazine dicarbaldehyde as a potential solvent component nist.gov. In this context, it contributes to the liquid vehicle that carries the dye, which upon application, forms a type of coating on a substrate.

Advanced Characterization and Structural Analysis in Research Contexts

Spectroscopic Analysis of Piperazine-1,4-dicarbaldehyde and its Derivatives (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the identity and structural features of this compound and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides direct evidence of its key functional groups. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde groups. The gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) database is a key reference for this compound. rsc.orgnist.gov

Interactive Table: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1670 - 1700 | C=O Stretch | Aldehyde |

| ~2850 - 3000 | C-H Stretch | Alkane (piperazine ring) |

| ~2720 & ~2820 | C-H Stretch | Aldehyde |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of piperazine (B1678402) derivatives. For 1,4-Bis(trimethylsilyl)piperazine, a related derivative, the ¹H NMR spectrum shows distinct signals for the trimethylsilyl protons and the methylene protons of the piperazine ring. mdpi.com In studies of more complex piperazine-2,5-dione derivatives, NMR analysis is vital for distinguishing between cis and trans isomers formed during synthesis. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. For the derivative 1,4-Bis(trimethylsilyl)piperazine, the mass spectrum shows the molecular ion peak [M]⁺ at m/z 230, along with characteristic fragments corresponding to the loss of a methyl group ([M]⁺-15) and other cleavages. mdpi.com In the analysis of other derivatives, such as those of ferrostatin-1, mass spectrometry confirms the successful synthesis of the target molecules. acs.org

X-ray Crystallography for Conformational and Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction: For derivatives of piperazine that form suitable single crystals, this technique provides unambiguous information about bond lengths, bond angles, and the conformation of the piperazine ring. In numerous piperazine derivatives, including 1,4-dibenzylpiperazine and various salts, the piperazine ring is confirmed to adopt a stable chair conformation. nih.govrsc.org

Powder X-ray Diffraction (PXRD): When single crystals cannot be obtained, PXRD is used to assess the crystallinity of a material. This is particularly relevant for polymers and frameworks synthesized using this compound as a building block. For instance, a covalent triazine framework (CTF) synthesized from 1,3,5-triazine-2,4,6-triamine and this compound was analyzed by PXRD. The resulting spectrum showed a broad peak around 25°, which is indicative of an amorphous structure rather than a highly ordered crystalline one. This demonstrates that while the piperazine core has a defined conformation, its incorporation into larger polymeric structures can lead to amorphous materials.

Chromatographic and Separation Techniques in Synthesis and Purity Assessment

Chromatographic methods are essential for monitoring reaction progress, purifying products, and assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of piperazine and its related compounds. Due to piperazine's lack of a strong UV chromophore, analysis often requires derivatization to form a UV-active product. One validated method involves reacting piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to create a stable, detectable derivative, allowing for its quantification at trace levels using HPLC with UV detection. Specific stationary phases, such as chiral columns, have been shown to provide excellent separation of piperazine-containing compounds. The choice of mobile phase, often a mixture of solvents like acetonitrile and methanol with additives like diethylamine, is critical for achieving good chromatographic efficiency and resolution. Specialized reverse-phase columns are also used for the analysis of specific derivatives like Piperazine, 1,4-bis(4-nitrosophenyl)-.

Thin-Layer Chromatography (TLC): TLC is frequently used for rapid, qualitative monitoring of chemical reactions involving piperazine derivatives. It allows chemists to quickly assess the consumption of starting materials and the formation of products, guiding the synthesis process.

Advanced Microscopic Techniques for Material Characterization

For materials synthesized from this compound, such as polymers or covalent organic frameworks (COFs), advanced microscopy is used to study their morphology and surface features.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of materials at the micro- and nanoscale. In the characterization of a novel triazine-based covalent organic framework (SCAU-1) synthesized using this compound, SEM was employed to observe the general physical properties and morphology of the prepared powder. For thin films created using a piperazine derivative, SEM equipped with energy-dispersive X-ray (EDX) spectroscopy can be used to analyze the surface morphology and determine the elemental composition. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of piperazine (B1678402) derivatives. dntb.gov.ua Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to optimize molecular geometry and calculate vibrational frequencies. researchgate.net Such computational techniques are used to analyze various aspects of the molecule, including its geometry, electronic transitions, and nonlinear optical (NLO) activity. researchgate.net

DFT-based descriptors are crucial for predicting the chemical reactivity of molecules like Piperazine-1,4-dicarbaldehyde. nih.gov By analyzing the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and Fukui functions, researchers can identify sites susceptible to electrophilic and nucleophilic attack, thereby predicting charge transfer interactions and reaction pathways. researchgate.net

The MEP map is particularly useful for identifying the electronic distribution and reactive sites of a molecule. researchgate.net Global reactivity descriptors derived from DFT, such as electronic chemical potential (μ) and chemical hardness (η), provide a quantitative measure of a molecule's stability and reactivity. nih.gov These calculations help in understanding how the substitution of atoms, for instance replacing oxygen with sulfur in 1,4-diformyl-piperazine, can alter the electronic potential and partial charge distribution, thereby influencing reactivity. physchemres.org

Table 1: Key DFT-Based Reactivity Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| Electronic Chemical Potential | µ | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness | η | Represents the resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the ability of a species to accept electrons. |

| Fukui Function | f(r) | Indicates the change in electron density at a point when the total number of electrons is changed, identifying local reactive sites. |

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding chemical reactivity and electronic properties. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and requires less energy for electronic excitation. researchgate.net For instance, the HOMO–LUMO energy gap for a piperazine derivative, DAPMAL, was calculated to be 5.926 eV at the B3LYP/6-311G(d,p) level, indicating good thermodynamic and kinetic stability. researchgate.netresearchgate.net FMO analysis is also used to illustrate intramolecular charge transfer, for example, from an anion to a piperazinium cation in certain salts. researchgate.net

Table 2: FMO Analysis of a Piperazine Derivative

| Molecular Orbital | Energy (eV) | Role |

|---|---|---|

| HOMO | - | Electron Donor |

| LUMO | - | Electron Acceptor |

| Energy Gap (ΔE) | 5.926 researchgate.net | Indicator of Stability/Reactivity |

Note: Specific energy values for this compound require dedicated calculations; the value shown is for a related piperazine compound to illustrate the concept.

Molecular Docking and Dynamics Simulations (e.g., for derivative interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively applied to piperazine derivatives to understand their interactions with biological targets, such as proteins and enzymes. jetir.orgrsc.org For example, docking studies on 1,4-disubstituted piperazine derivatives have been performed to determine their binding modes within the active site of enzymes. jetir.org These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions (e.g., π-sigma or π-alkyl stacking), between the piperazine derivatives and amino acid residues in the catalytic active site of the target protein. jetir.orgnih.gov

Molecular dynamics (MD) simulations can further be used to assess the stability of the ligand-protein complex over time. scispace.com These simulations provide insights into the dynamic behavior of the complex and can help validate the binding modes predicted by docking studies. scispace.com For derivatives of this compound, these simulations would model how the compound and its analogues interact with and bind to specific biological targets, guiding the design of more potent molecules.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. mdpi.com For piperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.comresearchgate.net These models correlate the 3D structural features of the molecules (such as steric, electrostatic, and hydrophobic fields) with their observed biological activities. frontiersin.org

For a series of piperazine-carboxamide derivatives acting as enzyme inhibitors, a CoMSIA study was successfully developed and validated. mdpi.com The resulting models generate contour maps that visualize the favorable and unfavorable regions for different structural properties. mdpi.com For example, these maps can indicate where bulky groups, electronegative substituents, or hydrogen bond donors/acceptors on the piperazine scaffold would enhance or decrease activity. mdpi.com Such SAR studies have demonstrated that for certain piperazine derivatives, electrostatic and hydrogen-bond acceptor properties are the most important factors for their inhibitory activity. researchgate.net This information is invaluable for the rational design of new, more potent analogues. mdpi.comnih.gov

Conformation Analysis of the Piperazine Ring System

The piperazine ring is a flexible six-membered heterocycle that can adopt several conformations, including the chair, boat, twist-boat, and half-chair forms. nih.gov The specific conformation is crucial as it dictates the spatial orientation of the substituents and thus influences the molecule's interactions and biological activity.

Computational studies on 1,4-diformyl-piperazine have been conducted to probe its conformational behaviors. physchemres.org In the solid state, the piperazine ring typically adopts the thermodynamically favored chair conformation. nih.gov However, in solution, the ring can exhibit more dynamic behavior. For instance, ¹H NMR studies of certain macrocycles containing a piperazine ring show that the C-H protons appear as a broad singlet, while under acidic conditions, distinct resonances for axial and equatorial protons can be observed, indicating a more rigid chair conformation. nih.gov The presence of substituents and coordination with metal ions can significantly alter this preference. When a piperazine-containing macrocycle binds to a metal ion like Cu(II) or Zn(II), the ring can be forced into a higher-energy boat conformation to allow the tertiary amino nitrogens to coordinate with the metal center. nih.gov Infrared spectroscopy and dipole moment measurements also indicate a preference for substituents on the nitrogen atoms to occupy the equatorial position. rsc.org

Table 3: Common Conformations of the Piperazine Ring

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Lowest (most stable) | Staggered arrangement of atoms, minimizing steric strain. nih.gov |

| Twist-Boat | Intermediate | A more flexible form than the chair. nih.gov |

Derivatives and Their Research Implications Beyond Piperazine 1,4 Dicarbaldehyde

Synthesis and Functionalization of Substituted Piperazine-1,4-dicarbaldehydes

The synthesis of Piperazine-1,4-dicarbaldehyde typically involves the N-formylation of the parent piperazine (B1678402) heterocycle. The creation of substituted versions of this compound can be approached in two primary ways:

Formylation of a Pre-substituted Piperazine: The most direct method involves starting with a piperazine ring that already bears the desired substituents on its carbon atoms (C-substitution). This substituted piperazine can then undergo N-formylation to yield the target dicarbaldehyde derivative. However, this approach is often limited by the commercial availability and synthetic accessibility of appropriately C-substituted piperazine precursors. researchgate.netnsf.gov

Direct Functionalization of the Piperazine Ring: A more advanced and flexible strategy is the direct C–H functionalization of a pre-formed N-acyl piperazine ring. This allows for the introduction of substituents onto the carbon skeleton at a later stage of the synthesis. Modern synthetic methods have made significant strides in this area, which is crucial as an estimated 80% of piperazine-containing drugs lack substitution on the ring's carbon atoms, representing a largely untapped area for structural diversification. nih.govnsf.gov

Key methods for direct C-H functionalization applicable to N-acyl piperazine scaffolds include:

| Synthetic Method | Description | Key Features |

| Direct C–H Lithiation | This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base like sec-butyllithium (B1581126) (s-BuLi), followed by quenching with an electrophile to introduce a new substituent. The presence of an N-acyl group (like the formyl group in this compound) can direct this lithiation. nih.gov | Allows for precise introduction of substituents. Can be performed asymmetrically to create chiral centers. mdpi.com Requires cryogenic temperatures and careful control of reagents. nih.gov |

| Photoredox Catalysis | Visible-light photoredox catalysis offers a mild and green alternative for C-H functionalization. An iridium or ruthenium-based photocatalyst can generate a highly reactive α-amino radical from the N-acyl piperazine, which then couples with various partners like aryl or vinyl groups. nsf.govnih.gov | Proceeds under mild conditions. Avoids harsh reagents. Can be used for C-H arylation and vinylation. nsf.gov |

| Transition-Metal-Catalyzed Reactions | Catalysts based on metals like rhodium can facilitate reactions such as dehydrogenative carbonylation, introducing functional groups onto the piperazine ring. nih.gov | Enables novel transformations not accessible by other means. Substrate scope can be limited, and the second nitrogen of the piperazine ring can sometimes interfere with catalysis. nih.gov |

The formyl groups on this compound are electron-withdrawing and can influence the reactivity of the ring, posing both challenges and opportunities for selective functionalization.

Research on Ring-Substituted Piperazine Derivatives

Research into ring-substituted (C-substituted) piperazine derivatives is driven by the need to expand the structural diversity of this important scaffold for drug discovery. researchgate.net While N-substituted piperazines are ubiquitous, C-substituted analogues offer a pathway to novel molecular geometries and improved target engagement by exploring unoccupied binding pockets. nih.gov

The synthesis of these derivatives remains a significant challenge. Traditional methods are often lengthy and depend on the limited availability of starting materials. researchgate.net Consequently, there is a clear and demonstrated need for new, efficient, and selective methods to achieve carbon functionalization of the piperazine ring. researchgate.netnsf.gov

Recent advances have focused on overcoming these hurdles:

Novel Cyclization Strategies: New methods are being developed to construct the piperazine ring from linear precursors in a way that incorporates substituents from the outset. This includes palladium-catalyzed cyclizations and visible-light-promoted annulation protocols that can build highly substituted piperazine cores. organic-chemistry.org

Asymmetric Synthesis: The introduction of chiral centers on the piperazine ring is of high interest for creating stereochemically defined drug candidates. Methods using chiral auxiliaries or asymmetric lithiation have been developed to produce enantiopure C-functionalized piperazines. nih.govmdpi.com

De Novo Construction: Efficient multi-step routes starting from simple, optically pure amino acids have been devised to construct complex 2,3-substituted piperazines, a class of derivatives that were previously difficult to access. nih.gov

These synthetic advancements are critical for generating libraries of C-substituted piperazines, which can then be converted to their corresponding dicarbaldehyde derivatives for further study.

Exploration of N-Functionalized Piperazine Derivatives

The nitrogen atoms of the piperazine ring are readily functionalized, and this represents the most common modification strategy in medicinal chemistry. researchgate.net In this compound, the nitrogens are occupied by formyl groups. While these aldehyde functionalities can themselves undergo further chemical reactions (e.g., reduction, oxidation, or condensation), broader exploration often involves replacing the formyl groups entirely with other substituents.

Classic strategies for N-functionalization, which could be applied to a piperazine core to create derivatives other than the dicarbaldehyde, include:

N-Alkylation: The reaction of piperazine with alkyl halides or sulfonates. researchgate.net

N-Arylation: The coupling of piperazine with aryl halides, often through methods like the Buchwald-Hartwig amination. researchgate.net

Reductive Amination: The reaction of piperazine with aldehydes or ketones in the presence of a reducing agent. researchgate.net

Acylation: The reaction with acyl chlorides or anhydrides to form amides, similar to the formylation that yields this compound. ambeed.com

These reactions allow for the introduction of a vast array of functional groups at the nitrogen positions, which is a primary method for tuning the physicochemical and pharmacological properties of the resulting molecule. researchgate.netresearchgate.net

| N-Functionalization Type | Common Reagents | Resulting Derivative Class |

| Alkylation | Alkyl halides (R-X) | N-Alkylpiperazines |

| Arylation | Aryl halides (Ar-X), Pd catalyst | N-Arylpiperazines |

| Acylation | Acyl chlorides (RCOCl) | N-Acylpiperazines |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | N-Alkylpiperazines |

Structure-Property Relationships in Derived Compounds

The study of structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to understanding how molecular modifications influence the biological activity and drug-like characteristics of piperazine derivatives. ijrrjournal.comnih.gov

Impact of N-Substitution: The substituents on the nitrogen atoms profoundly affect a molecule's properties. The basicity of the nitrogen atoms, governed by their substituents, is a critical factor for solubility, receptor binding (often through salt-bridge formation), and pharmacokinetic behavior. nih.gov For instance, attaching a bulky or aromatic group can introduce specific interactions with a target protein, while adding a basic side chain can enhance water solubility. researchgate.netijrrjournal.com

Impact of C-Substitution (Ring Substitution): Substituting the carbon atoms of the piperazine ring has a distinct set of effects:

Conformational Restriction: Substituents on the ring can lock the piperazine into a specific chair or boat conformation, which can be crucial for optimal binding to a biological target.

Introduction of New Vectors: C-substituents provide new points for molecular extension, allowing chemists to probe the three-dimensional space of a target's binding site more effectively. nih.gov

Modulation of Physicochemical Properties: Ring substitution can alter lipophilicity, polarity, and metabolic stability. For example, adding a phenyl group to the ring would significantly increase lipophilicity compared to the unsubstituted parent compound.

By systematically synthesizing and testing derivatives of this compound—with various substituents at different positions on the ring (C2, C3, etc.) and with alternative functionalities at the nitrogen atoms—researchers can build a detailed understanding of the SAR. This knowledge guides the rational design of new molecules with optimized potency, selectivity, and pharmacokinetic profiles for a wide range of therapeutic targets. ijrrjournal.com

Emerging Research Areas and Future Perspectives

Catalysis in Piperazine-1,4-dicarbaldehyde Mediated Transformations

While direct mediation of transformations by this compound is a nascent field, the broader context of catalysis involving piperazine (B1678402) derivatives is well-established. The piperazine scaffold is a cornerstone in the design of ligands for various catalytic systems. Research has explored the application of piperazine-based compounds in catalysis and the development of metal-organic frameworks (MOFs). rsc.orgresearchgate.net The nitrogen atoms of the piperazine ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Recent advancements in the synthesis of piperazine-containing compounds have highlighted the use of photoredox catalysis. For instance, the C–H functionalization of piperazines can be achieved using visible-light photoredox catalysis, which offers a mild and green alternative to traditional methods. mdpi.com This approach allows for the direct introduction of aryl and vinyl groups to the piperazine core, expanding the chemical space for designing new catalysts and ligands. mdpi.com

Furthermore, the synthesis of piperazine derivatives often employs catalytic methods. For example, palladium-catalyzed reactions have been instrumental in the modular synthesis of highly substituted piperazines. bohrium.com These catalytic strategies are crucial for accessing a diverse range of piperazine-based molecules, including this compound, which can then be utilized in various applications.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives, including this compound. A significant innovation in this area is the environmentally friendly synthesis of covalent organic frameworks (COFs) using CO2 as a precursor. This process involves the preparation of 1,4-piperazinedicarboxaldehyde from CO2 and piperazine. nih.gov This method not only utilizes a greenhouse gas as a raw material but also contributes to the development of sustainable materials. The mass ratio of CO2 conversion into the COF's formula unit can reach as high as 46.3%. nih.gov

The broader pursuit of sustainable synthetic methods for piperazine-containing molecules includes the use of eco-friendly materials and methodologies to replace traditional, often hazardous, reaction pathways. rsc.org These green approaches focus on minimizing waste, reducing energy consumption, and using less toxic reagents and solvents. For instance, the development of purely organic photoredox catalysts for the synthesis of functionalized piperazines avoids the use of toxic heavy metals. mdpi.com Additionally, the transition from batch to continuous flow conditions for these reactions represents another step towards more sustainable and efficient chemical manufacturing. mdpi.com

The following table summarizes some of the green chemistry approaches being explored for the synthesis of piperazine derivatives:

| Green Chemistry Approach | Description | Key Advantages |

| CO2 as a Precursor | Utilization of carbon dioxide for the synthesis of 1,4-piperazinedicarboxaldehyde. | Use of a renewable and abundant C1 source; carbon capture. |

| Photoredox Catalysis | Use of visible light to drive chemical reactions, often with organic catalysts. | Mild reaction conditions; reduced energy consumption; avoidance of toxic metals. |

| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than in a batch. | Improved heat and mass transfer; enhanced safety; easier scalability. |

| Eco-friendly Solvents | Replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents. | Reduced environmental pollution; improved worker safety. |

Integration into Advanced Functional Materials and Nanotechnology

This compound has emerged as a valuable building block for the construction of advanced functional materials, particularly covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs). These materials are characterized by their porous crystalline structures and high stability, making them suitable for a variety of applications.

A notable example is the synthesis of a triazine-based covalent organic framework, SCAU-1, using 1,4-piperazinedicarboxaldehyde and melamine (B1676169). rsc.org This material has been investigated as a solid-phase extraction adsorbent for antibiotics in environmental water samples. The incorporation of the piperazine ring, as opposed to a phenyl ring, is suggested to provide more lone pair electrons from the nitrogen atoms, potentially enhancing polar interactions with analytes. rsc.org

In the realm of energy storage, this compound has been used in the solvothermal synthesis of a covalent triazine framework (CTF) known as CIN-1. acs.orgacs.org This material has been evaluated as an anode material for lithium-ion batteries and demonstrated a specific capacity of 292 mA h g–1 for up to 250 cycles. acs.orgacs.org The electrochemical performance of such materials highlights the potential of piperazine-based frameworks in the development of next-generation energy storage devices.

The table below details the properties and applications of some advanced materials incorporating this compound.

| Material | Monomers | Synthesis Method | Application | Key Findings |

| SCAU-1 (COF) | 1,4-piperazinedicarboxaldehyde and melamine | Solvothermal | Solid-phase extraction of antibiotics | Porous material with potential for enhanced analyte interaction due to piperazine nitrogen atoms. |

| CIN-1 (CTF) | 1,3,5-triazine-2,4,6-triamine and this compound | Solvothermal | Anode material for lithium-ion batteries | Specific capacity of 292 mA h g–1 for up to 250 cycles. |

Novel Applications in Chemical Biology and Diagnostics

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound are now being explored for novel applications in chemical biology and diagnostics. A significant recent development is the design and synthesis of 1,4-diformyl-piperazine-based derivatives of ferrostatin-1 (Fer-1) as novel ferroptosis inhibitors. nih.gov

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a promising therapeutic strategy for various diseases, including cardiovascular and neurodegenerative disorders. In a recent study, a series of these novel compounds were synthesized and evaluated for their anti-ferroptosis activity. nih.gov One of the synthesized compounds, Compound 24, demonstrated high potency in human umbilical vascular endothelial cells (HUVECs). nih.gov

Mechanistic studies revealed that Compound 24 effectively reduces intracellular reactive oxygen species (ROS) levels, mitigates mitochondrial damage, and enhances the expression of glutathione (B108866) peroxidase 4 (GPX4), a key regulator of ferroptosis. nih.gov Importantly, this compound also exhibited improved solubility and plasma stability compared to the parent compound, Fer-1. nih.gov These findings underscore the potential of 1,4-diformyl-piperazine derivatives as therapeutic agents for diseases associated with ferroptosis. nih.gov

The following table summarizes the key findings related to the biological activity of 1,4-diformyl-piperazine Fer-1 derivatives.

| Compound | Biological Activity | Mechanism of Action | Potential Therapeutic Application |

| Compound 24 | Potent ferroptosis inhibitor | Reduces intracellular ROS, mitigates mitochondrial damage, enhances GPX4 expression | Ferroptosis-associated cardiovascular diseases |

Methodological Advancements in Characterization and Computational Studies

Advancements in analytical techniques and computational chemistry are providing deeper insights into the structure, conformation, and electronic properties of this compound and its derivatives. These methods are crucial for understanding the behavior of these molecules and for designing new materials and therapeutic agents.

Characterization Techniques:

The structural elucidation of this compound and its derivatives is routinely performed using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure and studying the conformational dynamics of the piperazine ring. Temperature-dependent NMR studies can reveal the energy barriers for ring inversion and rotation around the amide bonds. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde groups. The NIST WebBook provides a reference IR spectrum for this compound. nist.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is employed to determine the molecular weight and fragmentation patterns of these compounds, which aids in their identification. unodc.org

Computational Studies:

Quantum chemical calculations have been employed to study the molecular properties of 1,4-diformyl-piperazine. A comparative computational study of 1,4-diformyl-piperazine and its analogue, 1,4-dithionyl-piperazine, has provided valuable information on their conformational behaviors and electronic properties. researchgate.net These studies are particularly relevant for understanding how structural modifications influence the bioactivity of piperazine derivatives.

Key findings from these computational studies include:

Conformational Analysis: The calculations help to identify the stable conformers of the molecule and the energy barriers for conformational changes, such as ring inversion and rotation around the N-C(O) bond.

Electronic Properties: The distribution of partial charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular shape can be determined. These properties are critical for understanding reactivity and intermolecular interactions. researchgate.net

Structure-Property Relationships: By comparing the computational results for different analogues, researchers can establish relationships between the molecular structure and the observed chemical and biological properties. For example, the substitution of oxygen with sulfur in the formyl groups was found to induce changes in activation energies, molecular shape, and electronic potentials. researchgate.net

The table below presents a summary of the computational methods and the insights gained for 1,4-diformyl-piperazine.

| Computational Method | Properties Investigated | Key Insights |

| Quantum Chemical Calculations | Conformational behavior, electronic properties (partial charges, HOMO-LUMO energies), molecular shape | Elucidation of stable conformers and rotational barriers; understanding the influence of heteroatom substitution on molecular properties. |

Q & A

Q. What are the standard synthetic routes for Piperazine-1,4-dicarbaldehyde, and what reaction conditions are critical for high yield?

this compound is typically synthesized via condensation reactions. For example, it can be used as a precursor in the preparation of xanthene derivatives by reacting with β-naphthol under catalytic conditions . Key factors include:

- Catalyst selection : Polymer-supported catalysts improve efficiency and recyclability.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reactions often proceed at 60–80°C to avoid side products. Yield optimization requires strict exclusion of moisture and precise stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm the aldehyde protons (δ 9.5–10.0 ppm) and piperazine backbone .

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles, confirming the planar geometry of the piperazine ring and aldehyde groups. Centrosymmetric space groups (e.g., P2/c) are common in related derivatives .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 168.07 for CHNO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using this compound in multicomponent reactions?

Yield variations often arise from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:

- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation.

- Additive screening : Chelating agents (e.g., EDTA) suppress metal-catalyzed side reactions .

- Computational modeling : DFT calculations predict favorable reaction pathways and transition states . Contradictions in literature data (e.g., 40–75% yields) may stem from differences in purification methods, such as column chromatography vs. recrystallization .

Q. What strategies improve the thermal and pH stability of this compound in biological or material science applications?